Ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate
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Overview
Description
This compound, also known as ethyl 3-({[(ethylcarbamoyl)amino]carbamoyl}methoxy)pyrido[1,2-a]indole-10-carboxylate, has the CAS Number: 339106-94-4 and a molecular weight of 398.42 . Its IUPAC name is ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H22N4O5/c1-3-21-20(27)23-22-17(25)12-29-13-8-9-14-16(11-13)24-10-6-5-7-15(24)18(14)19(26)28-4-2/h5-11H,3-4,12H2,1-2H3,(H,22,25)(H2,21,23,27) . This indicates the molecular structure of the compound.Scientific Research Applications
Cancer Treatment
Indole derivatives have been extensively studied for their potential in treating various types of cancer. They can interfere with cell proliferation and induce apoptosis in cancer cells. The specific compound may be involved in the synthesis of novel drugs that target cancer cells, offering a new avenue for chemotherapy .
Antimicrobial Activity
These compounds have shown effectiveness against a range of microbial infections. By disrupting the cell walls or interfering with the replication of bacteria and viruses, indole derivatives can serve as potent antimicrobial agents. This particular indole derivative could be part of new treatments for bacterial and viral diseases .
Anti-inflammatory Properties
Indole derivatives are known to possess anti-inflammatory properties, making them useful in the treatment of chronic inflammatory diseases. They may work by inhibiting the production of pro-inflammatory cytokines or by modulating immune cell responses .
Antiviral Applications
Research has indicated that indole derivatives can act as antiviral agents. They might inhibit virus entry into cells or interfere with viral replication. This compound could contribute to the development of new antiviral drugs, particularly important in the face of emerging viral threats .
Neuroprotective Effects
Some indole derivatives have neuroprotective effects and could be used in treating neurodegenerative diseases. They may protect neurons from oxidative stress or improve neuronal survival and function .
Cardiovascular Health
Indole derivatives can have beneficial effects on cardiovascular health. They might reduce the risk of atherosclerosis by lowering cholesterol levels or by having a protective effect on blood vessels .
Diabetes Management
These compounds have been investigated for their potential in managing diabetes. They could help regulate blood sugar levels by affecting insulin secretion or insulin sensitivity .
Agricultural Applications
Indole derivatives also find applications in agriculture. They can act as growth promoters in plants or serve as part of pesticides or herbicides, offering an alternative to traditional chemicals used in farming .
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives are known to interact with a variety of biological targets. They have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
The specific mode of action can vary greatly depending on the specific indole derivative and its target. They often work by binding to their target and modulating its activity .
Biochemical Pathways
Indole derivatives can affect a wide range of biochemical pathways. For example, some have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on their specific targets and mode of action. Some have been shown to have inhibitory activity against certain viruses .
properties
IUPAC Name |
ethyl 3-[2-[2-(ethylcarbamoyl)hydrazinyl]-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-3-21-20(27)23-22-17(25)12-29-13-8-9-14-16(11-13)24-10-6-5-7-15(24)18(14)19(26)28-4-2/h5-11H,3-4,12H2,1-2H3,(H,22,25)(H2,21,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCGOBKAZWHKIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NNC(=O)COC1=CC2=C(C=C1)C(=C3N2C=CC=C3)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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